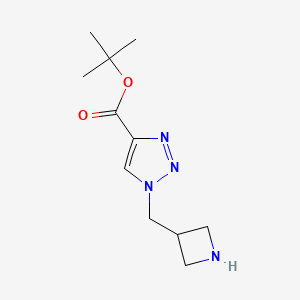
((2-Benzamido-5-bromophenyl)(phenyl)methyl)glycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((2-Benzamido-5-bromophenyl)(phenyl)methyl)glycine is a compound that has been widely studied for its potential use in scientific research. This compound is a derivative of glycine, an amino acid that plays a critical role in the human body. The unique chemical structure of this compound makes it an attractive candidate for use in a range of research applications.
Wirkmechanismus
The mechanism of action of ((2-Benzamido-5-bromophenyl)(phenyl)methyl)glycine is complex and not yet fully understood. However, researchers have found that the compound can interact with specific receptors in the brain, including the NMDA receptor. This interaction may lead to changes in neuronal activity, which could have implications for the treatment of neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In particular, the compound has been found to modulate the activity of the NMDA receptor, which is involved in a range of biological processes. Additionally, this compound has been shown to have antioxidant and anti-inflammatory properties, which could have implications for the treatment of a range of diseases.
Vorteile Und Einschränkungen Für Laborexperimente
There are several advantages and limitations associated with the use of ((2-Benzamido-5-bromophenyl)(phenyl)methyl)glycine in lab experiments. One of the main advantages is the compound's ability to interact with specific receptors in the brain, which makes it a valuable tool for studying neurological disorders. However, the synthesis of this compound is challenging, which can limit its availability for research purposes.
Zukünftige Richtungen
There are several future directions for research involving ((2-Benzamido-5-bromophenyl)(phenyl)methyl)glycine. One area of research involves the study of the compound's potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, researchers are exploring the use of this compound in the development of new drugs that target specific receptors in the brain. Finally, there is ongoing research aimed at improving the synthesis of this compound, which could make it more widely available for research purposes.
Synthesemethoden
The synthesis of ((2-Benzamido-5-bromophenyl)(phenyl)methyl)glycine involves a multi-step process that requires specialized equipment and expertise. The first step involves the preparation of the starting materials, which are then subjected to a series of chemical reactions to create the final product. The synthesis of this compound is challenging, but it has been successfully achieved by several research groups.
Wissenschaftliche Forschungsanwendungen
((2-Benzamido-5-bromophenyl)(phenyl)methyl)glycine has been used in a range of scientific research applications. One of the most promising areas of research involves the study of the compound's mechanism of action. Researchers have found that this compound can interact with specific receptors in the brain, which may have implications for the treatment of neurological disorders.
Eigenschaften
IUPAC Name |
2-[[(2-benzamido-5-bromophenyl)-phenylmethyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrN2O3/c23-17-11-12-19(25-22(28)16-9-5-2-6-10-16)18(13-17)21(24-14-20(26)27)15-7-3-1-4-8-15/h1-13,21,24H,14H2,(H,25,28)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTFBETZZRJLHQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=C(C=CC(=C2)Br)NC(=O)C3=CC=CC=C3)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(1S)-1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-2-methoxybenzoic acid](/img/structure/B2765545.png)




![2-[1-[3-(3,5-Dimethyl-1,2-oxazol-4-yl)propanoyl]piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2765553.png)
![3-ethyl-2-(((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-6-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2765555.png)




![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2765561.png)

![N-[1-[1-(Difluoromethyl)benzimidazol-2-yl]ethyl]prop-2-enamide](/img/structure/B2765567.png)